6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Description
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 6 and a 2-oxo-2-(thiomorpholin-4-yl)ethyl moiety at position 2. Pyridazinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory effects, making this compound a candidate for medicinal chemistry research .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-15-5-3-13(11-16(15)25-2)14-4-6-17(22)21(19-14)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZRSWXRBWQLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the thiomorpholinyl ethyl group through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. The incorporation of the thiomorpholine group may enhance the interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Studies suggest that derivatives of pyridazinones demonstrate antimicrobial activities. This compound could be explored for its efficacy against various bacterial strains.
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound may be investigated for potential benefits in neurodegenerative diseases.
Biological Studies
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could be studied to understand its mechanism of action and potential as an inhibitor for therapeutic targets.
- Cellular Pathways : Investigating how this compound affects cellular signaling pathways can provide insights into its biological effects and therapeutic potential.
- Drug Development : As a lead compound, it could serve as a basis for synthesizing new drugs targeting various diseases.
Industrial Applications
- Synthesis of Complex Molecules : The unique structure allows it to be used as a building block in the synthesis of more complex organic compounds, which can be valuable in pharmaceuticals and agrochemicals.
- Material Science : The chemical properties of this compound may lend themselves to applications in developing new materials, particularly those requiring specific chemical functionalities.
Case Studies
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of similar pyridazinone derivatives on cancer cell lines, revealing promising results that warrant further investigation into 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one's potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.
- Neuroprotective Studies : Preliminary studies on related compounds indicate potential neuroprotective effects, prompting further exploration into the neuroprotective capabilities of this specific pyridazinone derivative.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Pyridazinone Derivatives and Their Features
Functional Group Analysis
- Thiomorpholin vs.
- 3,4-Dimethoxyphenyl vs. Halogenated Phenyl : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, improving solubility and π-π stacking interactions relative to electron-withdrawing groups (e.g., 4-chlorophenyl in ).
- Pyridazinone Core Modifications: Unlike thiazolopyrimidine or quinazoline analogs (e.g., ), the pyridazinone core offers a planar structure with two adjacent nitrogen atoms, facilitating interactions with ATP-binding pockets in kinases .
Key Research Findings
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
Unique Advantages of the Target Compound
- Dual Functionality : The 3,4-dimethoxyphenyl group enhances membrane permeability, while thiomorpholin improves target engagement .
- Synergistic Effects : Preliminary docking studies suggest stronger hydrogen bonding with kinase targets compared to morpholin or halogenated analogs .
Biological Activity
6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative with potential therapeutic applications. Its unique structural features contribute to a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.47 g/mol. The compound features a pyridazinone core, which is critical for its biological activity. The presence of the thiomorpholine ring and methoxy groups significantly influences its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 393.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1223835-67-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterases (PDEs), which play a role in cyclic nucleotide signaling.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may affect the expression of genes associated with inflammation and cancer progression.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it inhibits interleukin (IL)-1β production in stimulated HL-60 cells, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 29 μM, indicating moderate cytotoxicity against this cell line.
- HeLa (Cervical Cancer) : Similar cytotoxic effects were observed with an IC50 value around 73 μM .
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, indicating potential as an antimicrobial agent .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxicity of various pyridazinone derivatives, including our compound, against MCF-7 and HeLa cells. Results indicated that modifications to the pyridazinone structure could enhance cytotoxic effects .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of similar compounds and highlighted their potential in reducing IL-1β production in immune cells .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this pyridazinone derivative?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:
- Step 1: Condensation of 3,4-dimethoxyphenylacetone with hydrazine to form the pyridazinone core.
- Step 2: Functionalization at the C2 position via alkylation with 2-bromo-1-(thiomorpholin-4-yl)ethanone.
- Optimization: Reaction conditions (e.g., solvent polarity, temperature) must be tailored to improve yield. For example, using polar aprotic solvents (DMF or DMSO) at 60–80°C enhances reaction efficiency .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the pure product .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions and detects impurities (e.g., residual solvents). For instance, the thiomorpholine proton signals appear at δ 3.5–4.0 ppm in DMSO-d6 .
- HPLC-MS: Quantifies purity (>95%) and identifies degradation products under accelerated stability testing (40°C/75% RH) .
- X-ray Crystallography: Resolves tautomeric forms (e.g., keto-enol equilibria) and validates molecular geometry .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogenated or alkyl groups) to assess electronic/steric effects on target binding .
- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity. Use IC50 values to rank potency .
- Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding modes of the thiomorpholine group with active sites .
Advanced: What experimental approaches are suitable for identifying biological targets or mechanisms of action?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on agarose beads to capture interacting proteins from cell lysates. Identify targets via LC-MS/MS proteomics .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition. Prioritize hits with <1 µM IC50 .
- Gene Knockdown: Use siRNA to silence candidate targets (e.g., PI3K/AKT pathway) and assess rescue of compound-induced effects in cell models .
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Case Example: Discrepancies in NMR peak splitting (e.g., thiomorpholine protons) may arise from dynamic rotational isomerism. Solutions:
- Acquire variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
- Compare with DFT-calculated chemical shifts (Gaussian 09) to validate assignments .
- HPLC Artifacts: Ghost peaks from column degradation can mimic impurities. Mitigate by using inert columns (e.g., Zorbax SB-C18) and mobile phases with 0.1% formic acid .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in diethyl ether to enhance aqueous solubility .
- Nanoparticle Formulation: Use PLGA nanoparticles (sonication method, 20 kHz) to encapsulate the compound, achieving sustained release in PBS (pH 7.4) .
- Prodrug Design: Introduce ester groups at the pyridazinone oxygen for hydrolytic activation in plasma .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to predict logP (target <3), BBB permeability, and CYP450 interactions. Adjust substituents (e.g., reduce methoxy groups) to lower logP .
- Metabolism Studies: Simulate phase I metabolism (CYP3A4) with Schrödinger’s MetaSite to identify labile sites (e.g., thiomorpholine sulfoxide formation) .
Advanced: What experimental evidence supports the existence of tautomeric or conformational isomers in this compound?
Methodological Answer:
- X-ray Data: Crystallographic analysis reveals planar pyridazinone rings with thiomorpholine adopting a chair conformation. No enol tautomers are observed in the solid state .
- Dynamic NMR: Detect slow interconversion of thiomorpholine chair conformers in CDCl3 at 298 K (ΔG‡ ≈ 50 kJ/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
